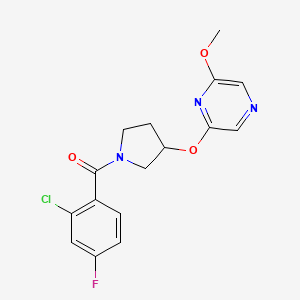
(2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H15ClFN3O3 and its molecular weight is 351.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of (2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis techniques. One common approach might begin with the chlorination and fluorination of a phenyl ring, followed by the preparation of the methoxypyrazine moiety through nucleophilic substitution reactions. The final steps could involve the coupling of the pyrrolidine group and ensuring the formation of the desired methanone structure under controlled conditions.
Industrial Production Methods: : At an industrial scale, production might rely on optimized methods to ensure high yields and purity. Techniques such as high-pressure reactions, automated reactors, and sophisticated purification methods like column chromatography or crystallization could be employed to achieve the desired product on a large scale. Reaction conditions would be meticulously controlled to ensure reproducibility and minimize any side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: : The compound (2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone undergoes various types of reactions, including oxidation, reduction, and substitution reactions. Its aromatic rings might be subject to electrophilic substitution, while the pyrrolidine ring could engage in nucleophilic substitution reactions.
Common Reagents and Conditions: : Some common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reductions, and various electrophiles or nucleophiles for substitution reactions. Typical reaction conditions might involve specific solvents such as dichloromethane or acetonitrile, temperature control ranging from low temperatures (for sensitive reactions) to elevated temperatures (for accelerated reaction rates), and the use of catalysts such as palladium or copper to enhance reaction efficiency.
Major Products Formed: : Depending on the reaction conditions and reagents used, the major products formed from these reactions could range from hydroxylated derivatives, reduced forms of the molecule, to various substituted versions incorporating different functional groups on the aromatic or heterocyclic rings.
Applications De Recherche Scientifique
Biology: : In biological research, (2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone may be explored for its interactions with various biomolecules, potentially acting as a ligand for receptors or enzymes, offering insights into molecular recognition and binding.
Medicine: : The medicinal potential of this compound could include its evaluation as a drug candidate or a pharmacophore in the development of new therapeutic agents. Its structure suggests it might interact with specific molecular targets involved in various diseases, such as neurological disorders or cancer.
Industry: : Industrial applications might leverage the compound's unique chemical properties for the creation of specialty chemicals, agrochemicals, or materials with specific desired properties, such as enhanced durability or reactivity.
Mécanisme D'action
The exact mechanism of action for this compound would depend on its specific application. Generally, its multi-functional structure allows it to engage with various molecular targets through multiple interaction pathways. For instance, in a biological context, the aromatic and heterocyclic rings might interact with hydrophobic pockets within proteins, while the chlorine and fluorine atoms could form halogen bonds, and the methoxy group might participate in hydrogen bonding, collectively contributing to its overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, (2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its unique combination of functional groups. While other compounds might feature chlorinated or fluorinated phenyl rings, or incorporate methoxypyrazine or pyrrolidine rings, few possess the exact same structural arrangement, leading to distinct chemical and biological properties.
Similar Compounds
(2-Chlorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
(4-Fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
(2-Chloro-4-fluorophenyl)(3-pyrrolidin-1-yl)methanone
(2-Chloro-4-fluorophenyl)(3-((5-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
Conclusion: this compound represents a fascinating example of how strategic functional group incorporation and molecular design can lead to compounds with diverse and significant applications in multiple scientific disciplines
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O3/c1-23-14-7-19-8-15(20-14)24-11-4-5-21(9-11)16(22)12-3-2-10(18)6-13(12)17/h2-3,6-8,11H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJXDYKWGLEUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[6-Methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B2451055.png)
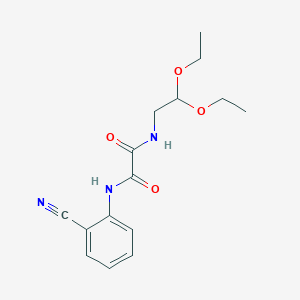
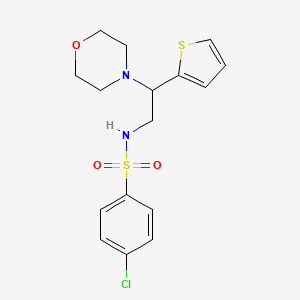
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone](/img/structure/B2451060.png)

![N-(3-fluoro-4-methylphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2451064.png)
![1-(2-methoxyphenyl)-5-(pyridin-2-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2451066.png)
![N-(4-ethylphenyl)-2-{8-methoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide](/img/structure/B2451068.png)
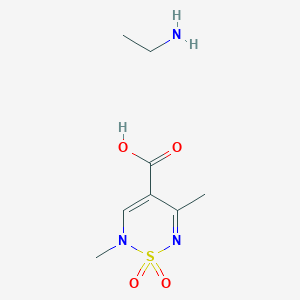
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2451070.png)
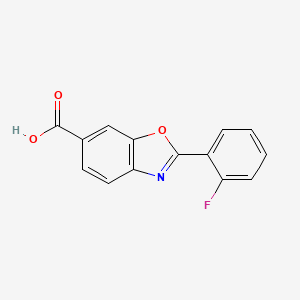

![Methyl2-[[5-cyanoimidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl]benzenecarboxylate](/img/structure/B2451074.png)
![3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(2-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2451076.png)
